molecular formula C12H16N2O4 B2705675 N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide CAS No. 122733-31-7

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide

Cat. No. B2705675
CAS RN: 122733-31-7
M. Wt: 252.27
InChI Key: RFZSIMYPOXRICG-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide” is a chemical compound that has been synthesized for research purposes . The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .


Synthesis Analysis

The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .


Molecular Structure Analysis

The structure of “N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide” was determined and confirmed by X-ray analysis . Unfortunately, the exact details of the molecular structure are not available in the sources I found.


Chemical Reactions Analysis

The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This process involves the transformation of inert C–H bonds into reactive ones, enabling the construction of complex molecules in an atom-economical and step-economical fashion .

Scientific Research Applications

Organic Synthesis

The compound is synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This process is a part of organic synthesis, which is a sub-discipline of chemistry that focuses on the construction of organic compounds using organic reactions .

Bidentate Directing Groups

The compound possesses an N, O-bidentate directing group . Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This is significant in the field of organic chemistry, where directing groups are used to control the regiochemistry of reactions .

C–H Bond Functionalization

The compound plays a role in C–H bond functionalization . This process transforms inert C–H bonds into reactive ones, enabling the construction of complex molecules in an atom-economical and step-economical fashion .

Chelation Assistance

The compound promotes the formation of cyclometallated complexes via chelation-assistance . This sets the stage for C–H bond functionalization . Chelation assistance is a strategy used in organic chemistry to increase the reactivity of a substrate towards a desired reaction .

X-ray Structure Determination

The structure of the compound was determined and confirmed by X-ray analysis . X-ray structure determination is a technique used in chemistry to determine the atomic and molecular structure of a crystal .

Antibacterial and Antifungal Properties

Although there’s no direct evidence for “N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide”, its N-heterocyclic analogues of 28-O-Methyl Betulinate have shown antibacterial and antifungal properties . This suggests potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8-9(5-4-6-10(8)14(17)18)11(16)13-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZSIMYPOXRICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-3-nitrobenzoyl chloride, 0.2 mol, (U.S. Pat. No. 4,065,477) in dichloromethane is added to 0.4 mol of 2-amino-2-methyl-1-propanol (Aldrich Chemical Company) with ice cooling. The mixture is allowed to stand overnight, water added and the solid filtered to give 20.8 g. The organic layer is washed with water, separated and evaporated to give 28.1 g. The two crops of material are combined and dissolved in 2-propanol. The 2-propanol solution is concentrated to give 40.2 g of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide; mp 144°-145° C.
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